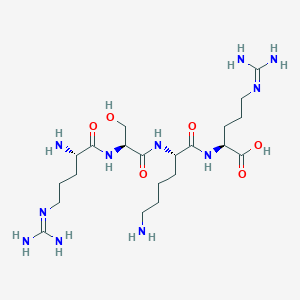
H-Arg-Ser-Lys-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Ser-Lys-Arg-OH is a tetrapeptide composed of the amino acids arginine, serine, and lysine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Ser-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (serine, lysine, and arginine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Ser-Lys-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Applications De Recherche Scientifique
H-Arg-Ser-Lys-Arg-OH has a wide range of applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate binding mechanisms.
Molecular Biology: The peptide serves as a model system for understanding peptide folding and stability.
Medicine: It has potential therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry: The peptide is used in the production of biomaterials and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of H-Arg-Ser-Lys-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In some cases, it may act as an inhibitor or activator, depending on the context. The molecular pathways involved include signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Lys-OH: A dipeptide composed of arginine and lysine, known for its role in protein synthesis and cellular signaling.
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH:
Uniqueness
H-Arg-Ser-Lys-Arg-OH is unique due to its specific sequence and the presence of both basic (arginine, lysine) and polar (serine) amino acids. This combination allows it to interact with a variety of molecular targets and participate in diverse biochemical processes. Its ability to form stable structures and its versatility in chemical modifications make it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
257904-59-9 |
|---|---|
Formule moléculaire |
C21H43N11O6 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H43N11O6/c22-8-2-1-6-13(17(35)31-14(19(37)38)7-4-10-29-21(26)27)30-18(36)15(11-33)32-16(34)12(23)5-3-9-28-20(24)25/h12-15,33H,1-11,22-23H2,(H,30,36)(H,31,35)(H,32,34)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
LGUCBVFKJZYBCJ-AJNGGQMLSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


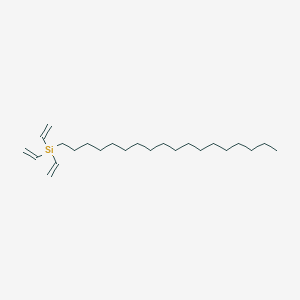

![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
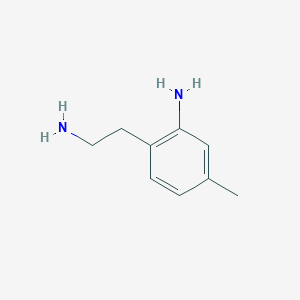
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
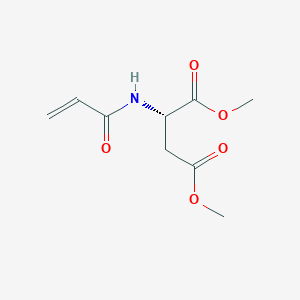

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
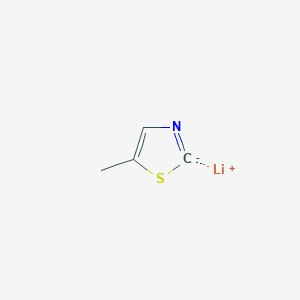
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)
